molecular formula C17H19NO5S B2606465 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2310097-18-6

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2606465
CAS No.: 2310097-18-6
M. Wt: 349.4
InChI Key: KODXZWCDDGAWJL-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2310097-18-6) is a chemical compound with the molecular formula C17H19NO5S and a molecular weight of 349.40 g/mol . This sulfonamide derivative features a complex structure containing both tetrahydrobenzofuran and dihydrobenzofuran rings, which are of significant interest in medicinal chemistry research. The compound is characterized by key identifiers including the InChIKey (KODXZWCDDGAWJL-UHFFFAOYSA-N) and the SMILES string (S(C1C=CC2=C(CCO2)C=1)(NCC1(C2C=COC=2CCC1)O)(=O)=O) . Computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a topological polar surface area of approximately 97.2 Ų . While the specific biological profile of this compound is under investigation, its structural framework is highly relevant. Research into analogous compounds, particularly other sulfonamide derivatives based on the tetrahydrobenzofuran scaffold, has identified them as potent modulators of the NLRP3 inflammasome . This mechanism is a promising therapeutic target for a wide range of inflammatory diseases, including multiple sclerosis, gout, and Parkinson's disease . Consequently, this compound serves as a valuable chemical tool for researchers exploring new pathways in immunology and inflammasome biology. It is offered as a high-quality reference standard for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c19-17(7-1-2-16-14(17)6-9-23-16)11-18-24(20,21)13-3-4-15-12(10-13)5-8-22-15/h3-4,6,9-10,18-19H,1-2,5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODXZWCDDGAWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a tetrahydrobenzofuran moiety and a sulfonamide group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C16H23N3O4SC_{16}H_{23}N_{3}O_{4}S with a molecular weight of approximately 353.44 g/mol. The presence of functional groups such as hydroxyl and sulfonamide enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC16H23N3O4SC_{16}H_{23}N_{3}O_{4}S
Molecular Weight353.44 g/mol
Functional GroupsHydroxyl, Sulfonamide

Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit various biological activities, including:

  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory enzymes such as lipoxygenases (LOXs), which are involved in the synthesis of inflammatory mediators.
  • Neuroprotective Properties : The unique structure allows for potential neuroprotective effects, possibly by modulating neurotransmitter systems or protecting against oxidative stress.
  • Analgesic Activity : Some derivatives have shown promise in pain relief through their interactions with pain signaling pathways.

Case Studies and Research Findings

  • Lipoxygenase Inhibition : A study highlighted that compounds similar to this compound demonstrated significant inhibition of platelet-type 12-lipoxygenase (12-LOX), which is linked to various inflammatory diseases and conditions like cancer and diabetes .
  • Pharmacological Evaluation : In vitro studies have shown that related compounds possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating their potential as therapeutic agents. These studies suggest that modifications to the sulfonamide group can enhance selectivity and potency against specific biological targets .
  • Neuroprotective Studies : Compounds derived from tetrahydrobenzofuran have been reported to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that the hydroxyl group may play a crucial role in scavenging free radicals .

Potential Therapeutic Applications

Given its biological activity profile, this compound could be explored for:

  • Anti-inflammatory Drugs : Targeting chronic inflammation in diseases such as arthritis or asthma.
  • Neuroprotective Agents : Developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's.
  • Analgesics : Offering new avenues for pain management therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis:

Parameter N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide
Molecular Weight Not reported 497.9474 g/mol
Core Structure Tetrahydrobenzofuran + dihydrobenzofuran Fully aromatic benzofuran
Key Substituents Hydroxyl group, methylene bridge, sulfonamide Acetyl, methyl, 4-chlorobenzoyl, methoxybenzenesulfonamide
Hydrophilicity Likely higher (hydroxyl group) Lower (chlorobenzoyl and methoxy groups increase lipophilicity)
Potential Targets Enzymes with polar active sites (e.g., carbonic anhydrase) Hydrophobic enzyme pockets (e.g., kinases, GPCRs)
Metabolic Stability Enhanced (saturated tetrahydrobenzofuran resists oxidative metabolism) May require structural optimization (aromatic rings prone to CYP450 oxidation)

Key Findings:

Substituent Effects : The hydroxyl group in the target compound contrasts with the 4-chlorobenzoyl and methoxy groups in the analog, suggesting divergent solubility and target selectivity. The chloro group in the analog may enhance binding to hydrophobic targets but could increase toxicity risks .

Sulfonamide Positioning : The 5-sulfonamide in the target compound vs. the 4-methoxybenzenesulfonamide in the analog may alter hydrogen-bonding networks, impacting enzyme inhibition potency.

Synthetic Complexity : The analog’s acetyl and chlorobenzoyl groups require multi-step synthesis (e.g., Friedel-Crafts acylation), whereas the target compound’s tetrahydrobenzofuran core might be synthesized via cyclization of diols or epoxides.

Research Implications and Limitations

Further studies should prioritize:

  • Physicochemical Profiling : Measurement of logP, solubility, and plasma stability.
  • Target Validation : Screening against enzyme panels (e.g., carbonic anhydrase isoforms).
  • SAR Studies : Modifying the hydroxyl group or sulfonamide position to optimize activity.

This analysis underscores the need for targeted research to elucidate the unique pharmacological profile of this compound.

Q & A

Q. What are the optimal synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?

Methodological Answer: The synthesis involves multi-step protocols, including sulfonamide bond formation and tetrahydrobenzofuran ring functionalization. Key steps include:

  • Sulfonylation: Reacting 2,3-dihydrobenzofuran-5-sulfonyl chloride with the tetrahydrobenzofuran derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Characterization: Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and X-ray crystallography for solid-state conformation (if crystals are obtainable) .
  • Optimization: Apply Design of Experiments (DoE) to minimize side reactions. For example, a factorial design can optimize reaction time, temperature, and stoichiometry .

Q. How can researchers validate the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility: Perform shake-flask experiments across solvents (DMSO, ethanol, aqueous buffers) at 25°C and physiological pH (7.4). Quantify via UV-Vis spectroscopy or HPLC .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products can be identified using high-resolution mass spectrometry (HRMS) .
  • Hygroscopicity: Use dynamic vapor sorption (DVS) to assess moisture uptake, critical for storage conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Mechanics (QM): Employ density functional theory (DFT) to model electron density maps and predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD): Simulate ligand-protein binding using GROMACS or AMBER. Focus on sulfonamide interactions with enzymes (e.g., carbonic anhydrase) via hydrogen-bond networks .
  • Machine Learning (ML): Train models on existing sulfonamide datasets to predict bioavailability or toxicity. Platforms like DeepChem enable feature extraction from structural descriptors .

Q. How should researchers address contradictory data in catalytic activity or binding affinity studies?

Methodological Answer:

  • Cross-Validation: Replicate experiments across independent labs with standardized protocols (e.g., fixed enzyme concentrations, buffer ionic strength) .
  • Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify outliers. For binding assays, use isothermal titration calorimetry (ITC) to resolve discrepancies in ΔG values .
  • Meta-Analysis: Aggregate published data (e.g., IC₅₀ values) to identify trends. Tools like RevMan can harmonize heterogeneous datasets .

Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?

Methodological Answer:

  • Polymorphism Screening: Use differential scanning calorimetry (DSC) and hot-stage microscopy to identify polymorphs. Pair with synchrotron XRD for lattice parameter resolution .
  • Surface Analysis: Conduct atomic force microscopy (AFM) to assess particle morphology and nanoindentation for mechanical properties .
  • Dissolution Profiling: Simulate gastrointestinal conditions using USP Apparatus II (paddle method) with biorelevant media (FaSSIF/FeSSIF) .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported biological activity across cell lines?

Methodological Answer:

  • Cell Line Authentication: Verify STR profiles to rule out contamination. Use ATCC-certified lines .
  • Microenvironment Control: Standardize oxygen tension (e.g., hypoxia vs. normoxia) and serum concentration.
  • Pathway Profiling: Perform RNA-seq or phosphoproteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

Q. What methodologies resolve inconsistencies in reaction yields during scale-up?

Methodological Answer:

  • Kinetic Modeling: Use MATLAB or Aspen Plus to simulate heat/mass transfer effects at larger scales .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Mixing Efficiency: Optimize impeller design (e.g., Rushton vs. pitched-blade) via computational fluid dynamics (CFD) .

Methodological Resources

  • Experimental Design: Use JMP or Minitab for DoE templates (e.g., Box-Behnken for non-linear optimization) .
  • Data Security: Implement blockchain-based platforms like SciChain for tamper-proof data logging .

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